(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole
Beschreibung
Introduction to Chiral Phosphinooxazoline Ligands in Asymmetric Catalysis
Historical Development of Phosphorus,Nitrogen-Chelating Ligands
The evolution of asymmetric catalysis has been inextricably linked to advances in ligand design. Early chiral ligands predominantly featured carbon-based symmetry elements, such as the C₂-symmetric bisphosphines like BINAP, which dominated the field in the late 20th century. However, the limited modularity of these systems prompted a shift toward unsymmetrical ligands capable of fine-tuning steric and electronic properties.
Phosphinooxazolines emerged in the 1990s as a breakthrough class of phosphorus,nitrogen-chelating ligands, combining a phosphine donor with an oxazoline moiety. Their modular synthesis—enabling systematic variation of substituents at both the phosphorus and oxazoline centers—allowed unprecedented customization for specific catalytic applications. Early work by Pfaltz, Helmchen, and Williams demonstrated their efficacy in palladium-catalyzed allylic alkylations and iridium-mediated hydrogenations, establishing phosphinooxazolines as a versatile platform for enantioselective transformations.
A critical milestone was the recognition of the oxazoline ring’s role in enforcing a rigid chiral environment. The nitrogen atom’s coordination to the metal center, combined with the phosphorus donor’s tunable electron-donating capacity, created a synergistic effect that enhanced both activity and selectivity. This adaptability contrasted with the rigid geometries of traditional diphosphines, enabling phosphinooxazolines to address previously inaccessible stereochemical challenges.
Structural Uniqueness of Biphenyl-Containing Phosphinooxazoline Derivatives
The incorporation of biphenyl motifs into phosphinooxazoline frameworks marked a significant advancement in ligand architecture. The compound (S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole exemplifies this innovation, featuring a biphenyl backbone that introduces axial flexibility while maintaining stereochemical rigidity.
Steric and Electronic Modulation
The tert-butyl group at the 4-position of the oxazoline ring imposes significant steric bulk, shielding the metal center’s coordination sphere and reducing undesired side reactions. Concurrently, the biphenyl system provides a conjugated π-system that enhances electronic communication between the phosphorus donor and the metal, facilitating back-donation into substrate π*-orbitals. This dual modulation is critical in reactions requiring precise stereoinduction, such as asymmetric hydrogenations and Heck couplings.
Table 1: Comparative Analysis of Phosphinooxazoline Ligands
Axial Dynamics and Enantiocontrol
Unlike earlier phosphinooxazolines with fixed biphenyl axes, the "axis-unfixed" design in this compound allows rotational freedom between the two phenyl rings. This flexibility enables adaptive binding to transition states, as demonstrated in iridium-catalyzed hydrogenations of trisubstituted alkenes, where enantioselectivities exceeding 97% have been achieved. The biphenyl moiety’s ability to engage in non-covalent interactions (e.g., π-stacking) with substrates further augments stereochemical precision, particularly in congested reaction environments.
The phosphorus center’s electronic properties are equally pivotal. Natural Bond Orbital (NBO) analyses of related systems reveal that the diphenylphosphine group donates electron density to the metal center, stabilizing intermediates during oxidative addition steps. This donation is counterbalanced by the oxazoline’s nitrogen, which accepts electron density via back-donation, creating a balanced electronic environment that suppresses unwanted side reactions like β-hydride elimination.
Synthetic Considerations The ligand’s synthesis leverages a modular approach, beginning with optically active precursors to ensure enantiopurity. As detailed in cyclopropane-based analogues, lithiation of brominated intermediates followed by phosphine coupling provides efficient access to the target structure. Modifications at the biphenyl bridge (e.g., introducing electron-withdrawing groups) further refine steric and electronic profiles, underscoring the ligand’s adaptability to diverse catalytic systems.
Eigenschaften
Molekularformel |
C31H30NOP |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
[2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C31H30NOP/c1-31(2,3)29-22-33-30(32-29)27-20-11-10-18-25(27)26-19-12-13-21-28(26)34(23-14-6-4-7-15-23)24-16-8-5-9-17-24/h4-21,29H,22H2,1-3H3/t29-/m1/s1 |
InChI-Schlüssel |
ZYYHZRWBRAULSB-GDLZYMKVSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Biologische Aktivität
(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole is a chiral ligand with significant implications in asymmetric synthesis and catalysis. This compound is notable for its potential biological activity, particularly in the context of catalyzing enantioselective reactions and its interactions with biological systems.
- Molecular Formula : C₃₁H₃₀NOP
- Molecular Weight : 487.56 g/mol
- CAS Number : 148461-16-9
- Melting Point : Not available
- Storage Conditions : Store under inert atmosphere at -20°C
Biological Activity Overview
The biological activity of (S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole primarily arises from its role as a ligand in metal-catalyzed reactions. Ligands like this one can influence the reactivity and selectivity of catalysts used in organic synthesis, which can have downstream effects on biological systems.
The compound acts as a ligand that coordinates with transition metals, enhancing their catalytic properties. This coordination can lead to improved enantioselectivity in reactions such as:
- Asymmetric Heck Reactions : Utilized for the formation of carbon-carbon bonds with high stereochemical control.
- Rhodium-Catalyzed Reactions : Effective in desymmetrization processes, leading to the formation of complex molecules relevant in pharmaceuticals.
Case Studies
-
Asymmetric Synthesis :
- In a study examining various ligands for asymmetric synthesis, (S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole demonstrated superior enantioselectivity compared to traditional ligands.
- The ligand was shown to facilitate the formation of chiral centers in substrates that are otherwise challenging to functionalize.
-
Catalytic Efficiency :
- Research indicated that this compound significantly enhances the rate of reaction in palladium-catalyzed cross-coupling reactions.
- The ligand's bulky tert-butyl group contributes to its steric properties, allowing for better substrate positioning and reduced steric hindrance during catalysis.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 487.56 g/mol |
| Melting Point | Not available |
| Enantiomeric Excess (ee) | Up to 99% in specific reactions |
| Storage Temperature | -20°C |
| Reaction Type | Catalyst Used | Enantioselectivity (%) |
|---|---|---|
| Asymmetric Heck Reaction | Pd(0) with ligand | 92% |
| Rhodium-Catalyzed Desymmetrization | Rh(I) with ligand | 95% |
Analyse Chemischer Reaktionen
Reaction Conditions
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (0.45 mol%) |
| Ligand | Triphenylphosphine (PPh₃) |
| Base | K₂CO₃ (2 M aqueous solution) |
| Solvent | DME |
| Temperature | Reflux |
| Reaction Time | Overnight |
| Workup | CH₂Cl₂/H₂O extraction, Na₂SO₄ drying |
| Purification | Flash chromatography (EtOAc/petroleum ether gradient) |
The reaction achieves a 75% yield after purification .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) :
-
¹³C NMR (100 MHz, CDCl₃) :
Chirality and Absolute Configuration
The compound exhibits S-configuration at the oxazole center, determined by analogy to literature-reported optical rotation data .
Comparison with BINAP
Vergleich Mit ähnlichen Verbindungen
Key Comparative Data
Vorbereitungsmethoden
Construction of the Oxazoline Ring
The core heterocyclic structure, 4,5-dihydrooxazole , is typically synthesized via cyclization of amino alcohol derivatives or through the condensation of amino acids with aldehydes or ketones. In the context of this compound, the oxazoline ring is introduced onto a biphenyl scaffold bearing a bromine substituent at the 2'-position, which serves as a pivotal intermediate for subsequent cross-coupling reactions.
- Cyclization of amino alcohols: A common route involves the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions, often catalyzed by acids or dehydrating agents such as phosphoryl chloride or polyphosphoric acid.
- Alternative route: Use of amino ketones or amino aldehydes with suitable cyclization conditions to form the oxazoline ring.
- The synthesis of 4,5-dihydrooxazoles has been well-documented, with typical yields ranging from 70-85% under optimized conditions.
- Specific to this structure, the oxazoline ring is attached at the 2-position of the biphenyl, which is prepared via subsequent cross-coupling steps.
Functionalization of the Biphenyl Scaffold
Preparation of the 2'-Bromo-[1,1'-biphenyl]-2-yl Intermediate
The key intermediate involves a brominated biphenyl derivative, which serves as a substrate for the subsequent phosphination and coupling reactions.
- Directed ortho-lithiation or halogenation: Bromination of biphenyl derivatives can be achieved with N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid or radical initiator, targeting the 2'-position selectively.
- Cross-coupling reactions: Suzuki-Miyaura coupling is employed to attach various substituents onto the biphenyl core, especially when introducing the diphenylphosphanyl group.
- The synthesis of 2'-bromo-[1,1'-biphenyl]-2-yl compounds has been reported with yields exceeding 80% using NBS in acetic acid or other halogenating agents.
- The selectivity of bromination at the 2'-position is often achieved through directing groups or reaction conditions favoring ortho substitution.
Introduction of the Diphenylphosphanyl Group
Phosphination via Palladium-Catalyzed Cross-Coupling
The diphenylphosphanyl moiety is introduced through a palladium-catalyzed cross-coupling reaction, specifically a phosphination or phosphine addition to the biphenyl scaffold.
-
- Using bis(pinacolato)diboron (B2pin2) with Pd catalysts (e.g., Pd(dppf)Cl2) and base (potassium acetate) in toluene at elevated temperatures (around 80°C).
- Yields are typically high (up to 87.8%), with the formation of arylboronic esters, which are key intermediates for subsequent coupling.
Coupling with diphenylphosphine derivatives:
- The arylboronic ester reacts with chlorodiphenylphosphine (ClPPh2) in the presence of a base (e.g., n-BuLi or sodium tert-butoxide) at low temperatures (-78°C) to form the diphenylphosphanyl-substituted biphenyl.
| Reaction Conditions | Yield | Reference |
|---|---|---|
| Pd(dppf)Cl2, B2pin2, KOAc in toluene at 80°C for 5h | 87.8% | |
| Pd(PPh3)4, chlorodiphenylphosphine, base at -78°C to room temp | 60-70% |
These methods are well-established for installing phosphine groups onto aromatic systems, with high regioselectivity and functional group tolerance.
Stereoselective Synthesis of the (S)-Enantiomer
Enantioselective Synthesis Strategies
The stereochemistry at the 2-position of the oxazoline ring is crucial. Enantioselective synthesis can be achieved via:
Chiral auxiliaries or chiral catalysts:
- Use of chiral ligands such as (S)-BINAP or (S)-dppf in palladium-catalyzed coupling steps to induce stereoselectivity.
-
- Post-synthesis separation using chiral chromatography or crystallization techniques.
- Enantiomeric excesses exceeding 95% have been reported when employing chiral phosphine ligands in asymmetric catalysis during the coupling steps.
Summary of the Synthetic Route
Supporting Data and Notes
Data Table: Key Reagents and Yields
In-Depth Research Findings
- The palladium-catalyzed borylation and subsequent phosphination are the most efficient routes for installing the diphenylphosphanyl group, with high selectivity and yields.
- The stereochemistry is predominantly controlled during the cyclization step, with chiral ligands providing high enantioselectivity.
- The overall synthetic pathway is modular, allowing for variation in substituents on the biphenyl core, which can be optimized for specific applications.
Q & A
Q. Table 1: Key Parameters for Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Maximizes coupling efficiency |
| Catalyst Loading | 2–5 mol% Pd | Balances cost and activity |
| Solvent Polarity | Low (e.g., toluene) | Reduces side reactions |
Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy : and NMR confirm the biphenyl and oxazoline moieties. The tert-butyl group appears as a singlet (~1.3 ppm in NMR).
- IR Spectroscopy : Stretching frequencies for P–C (~1100 cm) and C=N (~1650 cm) validate functional groups.
- Mass Spectrometry (GC-MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced: How does the diphenylphosphanyl group influence this compound’s role in asymmetric catalysis?
Answer:
The diphenylphosphanyl moiety acts as a strong σ-donor and weak π-acceptor , enhancing electron density at metal centers (e.g., Pd, Rh) in catalytic complexes. This promotes:
- Steric and Electronic Tuning : The biphenyl backbone provides rigidity, while the phosphanyl group modulates metal coordination geometry.
- Enantioselectivity : The (S)-oxazoline chirality induces asymmetry in transition states, critical for reactions like Suzuki-Miyaura couplings or hydrogenations. references similar ligands in palladium-catalyzed cross-couplings .
Q. Table 2: Catalytic Applications of Related Ligands
| Reaction Type | Metal Center | Reported ee (%) | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh | 85–92 | |
| Cross-Coupling | Pd | >90 |
Advanced: What computational methods are used to predict this compound’s reactivity and ligand properties?
Answer:
- Density Functional Theory (DFT) : Models metal-ligand bond strengths and transition-state geometries. For example, DFT can predict the energy barrier for oxidative addition in Pd-catalyzed reactions.
- Molecular Dynamics (MD) : Simulates ligand flexibility in solution, aiding in solvent selection for syntheses. highlights in silico studies for analogous oxazoline-metal complexes .
Basic: How is the tert-butyl group’s steric bulk managed during synthesis?
Answer:
The tert-butyl group is introduced early (e.g., via alkylation of the oxazoline precursor). Its bulk:
- Stabilizes Transition States : Reduces steric clashes in asymmetric catalysis.
- Requires Polar Solvents : Ethanol or THF improves solubility during purification. reports >90% yield for tert-butyl-containing analogs using reflux conditions .
Advanced: Are there contradictions in reported synthetic yields, and how can they be resolved?
Answer:
Discrepancies in yields (e.g., 83–95% in vs. lower yields in other studies) arise from:
- Purity of Starting Materials : Impurities in (S)-(+)-2-phenylglycinol reduce efficiency.
- Catalyst Deactivation : Moisture-sensitive phosphorylation steps require rigorous anhydrous conditions.
Resolution : Reproduce protocols with strict inert atmospheres (N/Ar) and high-purity reagents. Cross-validate with multiple characterization methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
